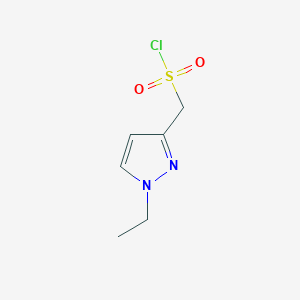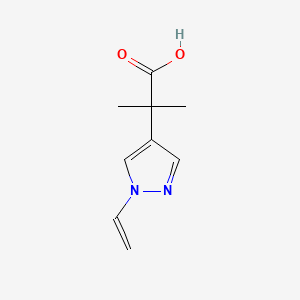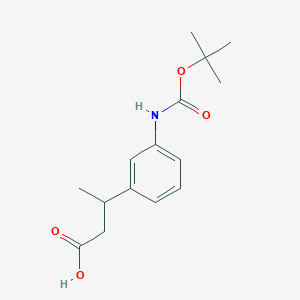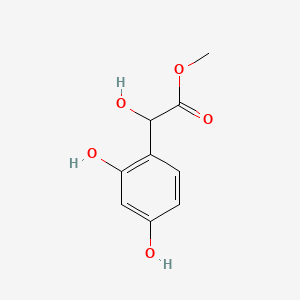
3-(4-((Tert-butoxycarbonyl)amino)piperidin-1-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid typically involves the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Alkylation: The protected piperidine is then alkylated with 3-bromopropanoic acid under basic conditions to introduce the propanoic acid moiety.
Deprotection: If necessary, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for drug discovery and development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific therapeutic context.
相似化合物的比较
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid
Uniqueness
3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the piperidine ring. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity and stability is crucial.
属性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-10-4-7-15(8-5-10)9-6-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
InChI 键 |
QBIKCECAIKKIDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)





![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)


![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)


